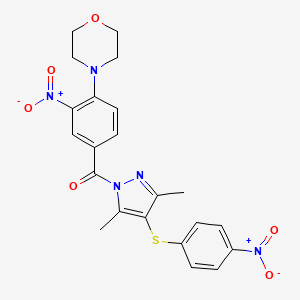
(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(4-morpholino-3-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(4-morpholino-3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C22H21N5O6S and its molecular weight is 483.5. The purity is usually 95%.
BenchChem offers high-quality (3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(4-morpholino-3-nitrophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(4-morpholino-3-nitrophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research has focused on the synthesis and reactions of compounds with similar structural features, exploring their potential for creating new chemical entities. For instance, the synthesis of derivatives through various chemical reactions, including hydrazinolysis and condensation, has been demonstrated, leading to the creation of compounds with potential for further pharmacological or material science applications (Zaki, El-Dean, & Radwan, 2014).
Sensor Applications
Certain derivatives have been investigated for their sensor applications, particularly in detecting metal ions. A study on a Schiff base derivative highlighted its utility as a colorimetric sensor for Fe(III) ions and a fluorescent sensor for Al(III) ions, showcasing the potential of these compounds in analytical chemistry and environmental monitoring (Soufeena & Aravindakshan, 2019).
Biological Activities
The exploration of biological activities is a significant area of research for compounds with similar structures. For example, studies on derivatives have shown potential anti-inflammatory and antibacterial properties, suggesting these compounds could serve as templates for the development of new drugs (Ravula, Babu, Manich, Rika, N. R. Chary, & J. N. S. Ch, 2016). Another study indicated the importance of edge-to-face interaction between aromatic rings in the formation of clathrate compounds, which could have implications for material science and drug delivery systems (Eto et al., 2011).
Antitubercular and Antifungal Activity
The synthesis and evaluation of novel derivatives for antitubercular and antifungal activity highlight the therapeutic potential of these compounds. Some derivatives have displayed promising activity against tuberculosis and fungal infections, suggesting avenues for the development of new antimicrobial agents (Syed, Alagwadi Kallanagouda Ramappa, & Alegaon, 2013).
Enzyme Inhibition
The evaluation of enzyme inhibitory activities, such as against acetylcholinesterase and butyrylcholinesterase, is another research avenue. Compounds with related structures have been designed and tested for their ability to inhibit enzymes linked to diseases like Alzheimer's, showcasing potential for therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).
Propriétés
IUPAC Name |
[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-morpholin-4-yl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6S/c1-14-21(34-18-6-4-17(5-7-18)26(29)30)15(2)25(23-14)22(28)16-3-8-19(20(13-16)27(31)32)24-9-11-33-12-10-24/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYDQCVKWJFURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)SC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(4-morpholino-3-nitrophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2450447.png)
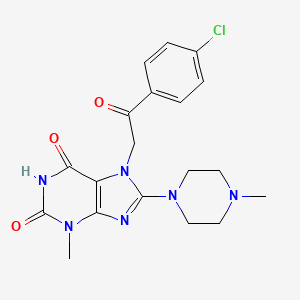
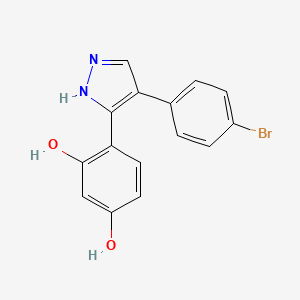
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2450452.png)
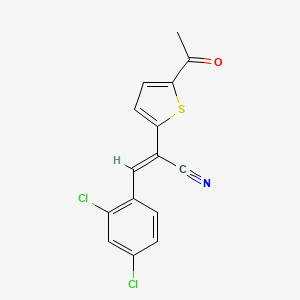
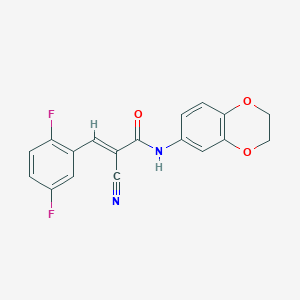
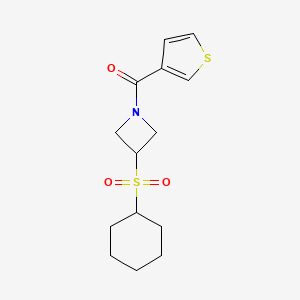
![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2450458.png)
![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2450460.png)


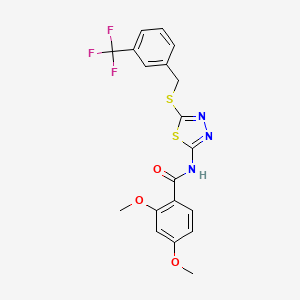
![5-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2450465.png)
